REACTION_SMILES
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[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[Cl:1][CH2:2][C:3](=[O:4])[Cl:5].[N+:6](=[O:7])([O-:8])[c:9]1[cH:10][cH:11][c:12]2[c:13]([cH:18]1)[S:14][CH2:15][CH2:16][NH:17]2>>[Cl:1][CH2:2][C:3](=[O:4])[N:17]1[c:12]2[cH:11][cH:10][c:9]([N+:6](=[O:7])[O-:8])[cH:18][c:13]2[S:14][CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2c(c1)SCCN2
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Name
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Type
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product
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Smiles
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O=C(CCl)N1CCSc2cc([N+](=O)[O-])ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |